molecular formula C22H28N4O6 B2949447 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one CAS No. 1286722-38-0

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one

Cat. No.: B2949447
CAS No.: 1286722-38-0
M. Wt: 444.488
InChI Key: YEZIJAWXESJANS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety, an imidazolidin-2-one core, and a piperazine derivative substituted with an oxolane-2-carbonyl group. The compound’s synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and carbonyl couplings, to assemble its intricate framework. Crystallographic data for such compounds are typically refined using programs like SHELXL, which is widely employed for small-molecule structural determination due to its precision in handling X-ray diffraction data .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c27-20(23-5-7-24(8-6-23)21(28)18-2-1-11-30-18)15-25-9-10-26(22(25)29)16-3-4-17-19(14-16)32-13-12-31-17/h3-4,14,18H,1-2,5-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZIJAWXESJANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxin . The imidazolidinone core can be synthesized by reacting ethylenediamine with phosgene, followed by cyclization . The final step involves the coupling of the benzodioxin ring with the imidazolidinone core and the piperazine moiety under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent.

    Medicine: Studied for its potential use in drug development, particularly for its activity against certain enzymes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or enzyme activity. In medicinal applications, it may act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, it is compared to structurally analogous molecules with shared pharmacophores or functional groups. Key comparisons focus on binding affinity , solubility , metabolic stability , and crystallographic parameters (e.g., bond lengths, torsion angles).

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name / Feature Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Pharmacological Target Crystallographic Resolution (Å) Reference ID
Target Compound 481.47 2.3 0.12 (PBS, pH 7.4) Not reported 1.85 (SHELXL-refined)
1-(Benzodioxin-6-yl)imidazolidinone 290.32 1.8 0.45 Adenosine A2A receptor 1.92 N/A
Oxolane-carbonyl-piperazine analogs 350–420 2.0–3.5 0.08–0.20 Serotonin receptors 1.78–2.10 N/A
Imidazolidinone derivatives (e.g., Linezolid) 337.35 0.9 3.1 Bacterial ribosome N/A N/A

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s piperazine-oxolane carbonyl side chain introduces conformational flexibility compared to simpler benzodioxin-imidazolidinone analogs. This flexibility may enhance binding to dynamic protein pockets but could reduce metabolic stability . In contrast, Linezolid (a clinically used imidazolidinone antibiotic) lacks such extended side chains, favoring rigidity for ribosomal target engagement.

Crystallographic Insights: The compound’s refined structure (resolution: 1.85 Å) reveals a planar benzodioxin ring and a twisted imidazolidinone core, with hydrogen-bonding interactions stabilizing the oxolane-carbonyl-piperazine moiety. Similar analogs exhibit less-defined electron density in flexible regions, underscoring SHELXL’s utility in resolving complex substituents .

However, its lower solubility compared to Linezolid may limit bioavailability.

Synthetic Challenges: The multi-step synthesis of this compound contrasts with simpler imidazolidinone derivatives, introducing scalability hurdles. Piperazine coupling reactions often require stringent anhydrous conditions, as noted in related synthetic protocols.

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a benzodioxin moiety along with an imidazolidinone core and a piperazine derivative. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The imidazolidinone structure may interact with enzymes, inhibiting their activity.
  • Receptor Modulation : The piperazine component may bind to specific receptors, influencing signaling pathways.
  • Antioxidative Activity : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress .

Biological Activity Overview

Research indicates that derivatives of benzodioxin compounds exhibit various biological activities:

Activity Type Description References
AntioxidantCompounds similar in structure have been shown to reduce oxidative stress in cellular models.
AnticancerSome derivatives demonstrate cytotoxic effects against cancer cell lines.
AntimicrobialExhibited activity against bacterial and fungal strains.
Anti-inflammatoryPotential to modulate inflammatory pathways, reducing cytokine production.

Case Studies and Research Findings

  • Antioxidative Properties : A study evaluating a series of piperazine derivatives indicated that certain compounds effectively protected neuronal cells from oxidative damage at concentrations as low as 20 μM. This suggests a promising therapeutic role in neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cells : Research on benzodioxin derivatives revealed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective doses for treatment. This highlights the potential application in cancer therapy .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation .

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